5-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide
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Overview
Description
5-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide is a synthetic compound of interest in various scientific research fields due to its unique chemical structure and diverse potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide typically involves the following steps:
Formation of Cyclohexyl Derivative: : The starting material, a cyclohexyl derivative, is synthesized through a series of organic reactions, such as hydrogenation and halogenation, under controlled temperature and pressure conditions.
Introduction of Pyrazin-2-yloxy Group: : The pyrazin-2-yloxy group is introduced through a nucleophilic substitution reaction, where pyrazine is reacted with an appropriate leaving group on the cyclohexyl ring.
Isoxazole Ring Formation: : The isoxazole ring is formed through a cyclization reaction, involving the condensation of a suitable hydroxylamine derivative with an α,β-unsaturated carbonyl compound.
Final Assembly: : The final compound, this compound, is obtained by coupling the isoxazole intermediate with the cyclohexyl derivative under amide bond-forming conditions, typically involving carbodiimide-based coupling reagents.
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic route for scalability, efficiency, and cost-effectiveness. This typically includes:
Utilizing large-scale reactors for the cyclization and coupling reactions.
Implementing continuous flow processes for increased yield and consistency.
Employing purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: : This compound can undergo oxidation reactions, typically at the methyl or isoxazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction reactions can occur at the isoxazole ring or the cyclohexyl moiety, using reagents like lithium aluminium hydride or sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can take place at the pyrazine ring, facilitated by reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid, potassium permanganate.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride, hydrogen gas with a palladium catalyst.
Substituting Reagents: : Alkyl halides, sulfonates, amines, and nitriles.
Major Products Formed
Oxidation Products: : Oxidized derivatives of the isoxazole and methyl groups.
Reduction Products: : Reduced forms of the isoxazole ring and cyclohexyl moiety.
Substitution Products: : Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
5-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide has diverse applications in scientific research, including:
Chemistry
Catalysis: : It serves as a ligand or catalyst in various organic reactions, promoting selectivity and efficiency.
Material Science: : The compound is utilized in the synthesis of novel materials with unique properties, such as conductive polymers and nanomaterials.
Biology
Enzyme Inhibition: : It acts as an inhibitor for specific enzymes, aiding in the study of enzymatic pathways and mechanisms.
Biochemical Probes: : The compound is used as a probe to investigate biological systems, including protein-ligand interactions and cellular signaling.
Medicine
Drug Development: : It is a candidate for drug development, with potential therapeutic applications in treating diseases like cancer, inflammation, and neurological disorders.
Pharmacology: : The compound helps in studying pharmacokinetics and pharmacodynamics of new drug candidates.
Industry
Pesticides: : It is a precursor for the synthesis of pesticide formulations, enhancing pest control efficacy.
Polymers: : The compound is used in the production of advanced polymers with improved mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide involves its interaction with molecular targets, leading to specific biological effects. The key aspects include:
Molecular Targets: : The compound primarily targets enzymes, receptors, or proteins involved in critical biological pathways.
Pathways Involved: : It modulates signaling pathways, such as the PI3K/Akt pathway, by inhibiting or activating specific molecular components.
Binding Mechanism: : The compound binds to its targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to conformational changes and functional modulation.
Comparison with Similar Compounds
Unique Features
Compared to other similar compounds, 5-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide offers unique properties, such as enhanced selectivity and potency in its biological applications, and superior stability and solubility in chemical processes.
List of Similar Compounds
5-methyl-N-(cyclohexyl)isoxazole-4-carboxamide
5-methyl-N-(pyrazin-2-yloxy)isoxazole-4-carboxamide
4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide
Each of these compounds shares structural similarities but varies in terms of functional groups or substituents, leading to different properties and applications.
Conclusion
This compound is a compound of significant interest across various scientific fields. Its synthesis, chemical reactivity, and diverse applications make it a valuable subject of study for advancing knowledge and technology in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
5-methyl-N-(4-pyrazin-2-yloxycyclohexyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10-13(8-18-22-10)15(20)19-11-2-4-12(5-3-11)21-14-9-16-6-7-17-14/h6-9,11-12H,2-5H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXYETKWMULVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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